1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine
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Overview
Description
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine is a chemical compound with the molecular formula C10H13ClN2O3S. It is known for its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a morpholine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine to form the intermediate 1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine .
Chemical Reactions Analysis
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)sulfonyl-3-methylurea: This compound has a similar structure but lacks the morpholine ring, which may affect its chemical properties and biological activities.
1-(4-Chlorophenyl)sulfonyl-3-ethylurea:
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylthiourea: This compound contains a thiourea group instead of a urea group, which can influence its chemical behavior and interactions.
Properties
CAS No. |
113712-91-7 |
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Molecular Formula |
C14H22ClN3O4S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine |
InChI |
InChI=1S/C10H13ClN2O3S.C4H9NO/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;1-3-6-4-2-5-1/h3-7H,1-2H3,(H2,12,13,14);5H,1-4H2 |
InChI Key |
DYOCSQKYOSIXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl.C1COCCN1 |
Origin of Product |
United States |
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